5-(2-furylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, showcasing high efficiency, reduced waste, and a high atom economy. A representative method for synthesizing similar compounds includes the tandem Knoevenagel–Michael protocol, employing arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and heterocyclic ketones as starting materials. This approach underlines the versatility of pyrimidine-2,4,6-trione and related heterocycles as key intermediates in synthetic organic chemistry (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of similar pyrimidine compounds has been elucidated through X-ray crystallography, revealing distinct conformations and substituent effects on the pyrimidine core. For instance, the crystal structure analysis of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione and its derivatives demonstrated the influence of substituents on the heterocyclic ring conformation and intermolecular interactions (Mohan et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. The reactivity towards electrophiles and nucleophiles, as well as the ability to form heterocyclic compounds through condensation reactions, has been extensively studied. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized from cyclic compounds containing active methylene groups, showcasing their broad reactivity spectrum (Elsattar et al., 2021).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, molecular weight, and crystalline structure, are crucial for their application in various domains. For example, the solubility in organic solvents and the formation of crystalline structures with specific conformations are significant for the development of materials and drugs (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the utility of pyrimidine derivatives in synthetic chemistry and medicinal applications. The interaction with various reagents and the ability to undergo transformations under different conditions highlight their chemical versatility (Yurtaeva & Tyrkov, 2016).
properties
IUPAC Name |
5-(furan-2-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-4-2-5-11(8-10)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-22-12/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCRBSLPCXJPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.